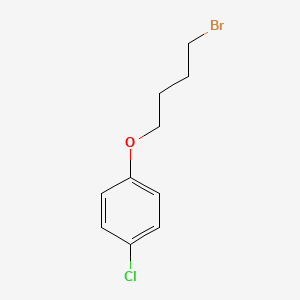

1-(4-Bromobutoxy)-4-chlorobenzene

Description

1-(4-Bromobutoxy)-4-chlorobenzene is an aryl ether derivative featuring a bromobutoxy chain attached to a para-chlorinated benzene ring. Its synthesis involves the nucleophilic substitution reaction of 4-chlorophenol with 1,4-dibromobutane in acetone under reflux conditions, using K₂CO₃ as a base. This method yields the compound in 56% purity after purification via column chromatography (hexane/EtOAc eluent) . The bromine atom on the butoxy chain serves as a reactive handle for further functionalization, making it valuable in organic synthesis, particularly for constructing sp³-hybridized architectures .

Properties

IUPAC Name |

1-(4-bromobutoxy)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTVPYBSBNIACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370583 | |

| Record name | 1-(4-bromobutoxy)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-81-0 | |

| Record name | 1-(4-Bromobutoxy)-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromobutoxy)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobutoxy)-4-chlorobenzene can be synthesized through a multi-step process involving the following key steps:

Preparation of 4-bromobutyl bromide: This intermediate can be synthesized by reacting 1,4-dibromobutane with sodium hydroxide in an aqueous medium.

Etherification Reaction: The 4-bromobutyl bromide is then reacted with 4-chlorophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-4-chlorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the butoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted butoxy derivatives.

Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halo derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-(4-Bromobutoxy)-4-chlorobenzene has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicinal Chemistry: It is explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-4-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromobutoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom on the benzene ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Physical Properties

The compound belongs to a family of brominated aryl ethers with varying substituents on the benzene ring. Key analogs include:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (Cl, F, NO₂) alter electronic properties. Chlorine (σₚ = 0.23) and nitro (σₚ = 0.78) groups increase electrophilicity compared to fluorine (σₚ = 0.06), influencing reactivity in cross-coupling or nucleophilic substitution reactions .

- Synthetic Yields : The chloro derivative (56% yield) and its fluoro analogs are synthesized under similar conditions, suggesting comparable synthetic accessibility .

Spectroscopic and Reactivity Comparisons

NMR Spectroscopy :

- This compound : Expected signals include aromatic protons (δ ~7.0–7.3 ppm) and butoxy chain protons (δ ~1.8–3.5 ppm). Comparable to 1-(but-3-enyl)-4-chlorobenzene (δ 7.08–7.24 ppm for aromatic protons) but with distinct splitting patterns due to the ether oxygen .

- Fluoro Analogs : Fluorine substituents induce deshielding in adjacent protons, as seen in 1-(4-Bromobutoxy)-4-fluorobenzene, where aromatic protons resonate upfield compared to the chloro derivative .

- Reactivity: The bromobutoxy chain in this compound participates in SN2 reactions, forming tetrahydrofuran derivatives (e.g., 2-(4-(4-chlorophenoxy)butyl)tetrahydrofuran, 56% yield) when reacted with nucleophiles like isoindoline-1,3-dione . Nitro-substituted analogs exhibit higher reactivity in electrophilic aromatic substitution due to the strong electron-withdrawing nitro group .

Biological Activity

1-(4-Bromobutoxy)-4-chlorobenzene, also known as BCB, is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobutoxy group and a chlorophenyl moiety. Its chemical formula is C₁₀H₁₂BrClO, with a molecular weight of approximately 251.56 g/mol. The compound is typically synthesized through the reaction of 4-chlorophenol with 1,4-dibromobutane in the presence of potassium carbonate in dry acetonitrile, yielding a white crystalline solid .

The biological activity of BCB can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : BCB may act as an inhibitor for certain enzymes involved in metabolic pathways. The halogen substituents can enhance the compound's binding affinity to target proteins.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that BCB exhibits antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt cell membrane integrity.

Antimicrobial Properties

BCB has been evaluated for its antimicrobial activity against several pathogens. In vitro studies indicate that it shows significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxic Effects

Research has demonstrated that BCB exhibits cytotoxicity against cancer cell lines. A study investigated its effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cells, revealing IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

These results indicate that BCB could be a potential candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Seanego et al., BCB was tested against a panel of bacterial strains. The results demonstrated that BCB effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: Anticancer Activity

A separate investigation focused on the cytotoxic effects of BCB on prostate cancer cells. The study found that BCB induced apoptosis in PC-3 cells through the activation of caspase pathways, highlighting its mechanism as a potential anticancer agent .

Research Applications

BCB is being explored for various applications in medicinal chemistry:

- Drug Development : Due to its biological activity, BCB is being investigated as a lead compound for developing new antimicrobial and anticancer drugs.

- Chemical Biology : Researchers are utilizing BCB to study enzyme interactions and cellular signaling pathways, providing insights into disease mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.